KMH-233
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Overview
Description
KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a transporter protein that facilitates the uptake of large neutral amino acids across the cell membrane. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of cancer cells by blocking the uptake of essential amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
KMH-233 can be synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis typically begins with the preparation of a pyrido[1,2-a]benzimidazole core, followed by the introduction of functional groups necessary for LAT1 inhibition. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is typically produced in batch processes, with careful monitoring of each step to maintain the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
KMH-233 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.
Scientific Research Applications
KMH-233 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study amino acid transport mechanisms and develop new inhibitors.
Biology: Investigated for its role in modulating amino acid uptake in various cell types.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit LAT1 and reduce cancer cell growth.
Industry: Utilized in the development of new therapeutic agents targeting amino acid transporters.
Mechanism of Action
KMH-233 exerts its effects by selectively inhibiting LAT1, a transporter protein responsible for the uptake of large neutral amino acids. By blocking LAT1, this compound reduces the availability of essential amino acids required for protein synthesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also affects signaling pathways such as the mammalian target of rapamycin (mTOR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-cancer effects .
Comparison with Similar Compounds
KMH-233 is unique in its high selectivity and potency as a LAT1 inhibitor. Similar compounds include:
JPH203: Another LAT1 inhibitor currently being evaluated in clinical trials.
LAT1-4F2hc inhibitors: Compounds that inhibit the LAT1-4F2hc complex, which is essential for LAT1 function.
This compound stands out due to its reversible inhibition and ability to enhance the efficacy of other chemotherapeutic agents such as bestatin and cisplatin .
Properties
CAS No. |
1941174-13-5 |
---|---|
Molecular Formula |
C32H25N7O5 |
Molecular Weight |
587.596 |
IUPAC Name |
(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid |
InChI |
InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1 |
InChI Key |
MLNOOVGSMCJSCE-DEOSSOPVSA-N |
SMILES |
O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMH-233; KMH 233; KMH233. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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